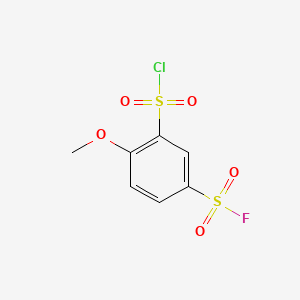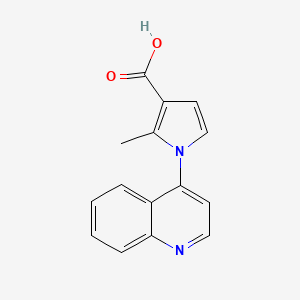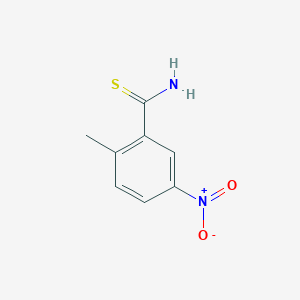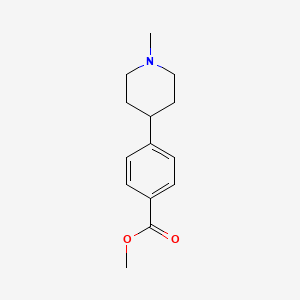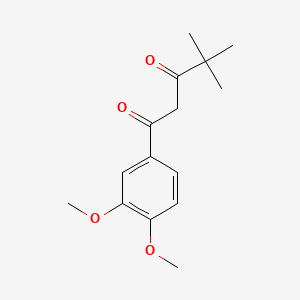
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide is an organic compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . It is known for its unique structure, which includes a hydroxy group, a phenylallyl group, and an acetamide group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with cinnamaldehyde under basic conditions to form the intermediate chalcone. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the phenylallyl moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and phenylallyl groups play a crucial role in its biological activity by modulating enzyme activity and receptor binding. The compound can inhibit or activate various enzymes, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Lacks the phenylallyl group, resulting in different chemical and biological properties.
N-(4-Hydroxy-3-methoxyphenyl)acetamide: Contains a methoxy group instead of the phenylallyl group, leading to variations in reactivity and applications.
Uniqueness
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide is unique due to the presence of the phenylallyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields .
Propiedades
Número CAS |
24449-58-9 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
N-[4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H15NO3/c1-12(19)18-14-8-10-17(21)15(11-14)16(20)9-7-13-5-3-2-4-6-13/h2-11,21H,1H3,(H,18,19)/b9-7+ |
Clave InChI |
PQOXQUOIPRIKBV-VQHVLOKHSA-N |
SMILES isomérico |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B8721819.png)
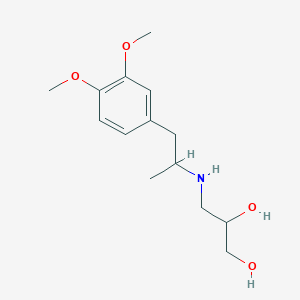
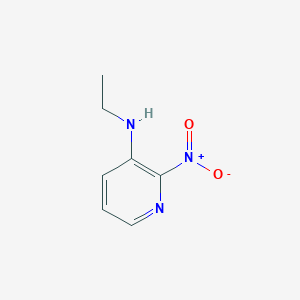

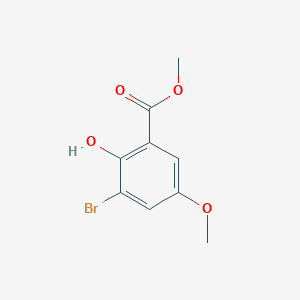
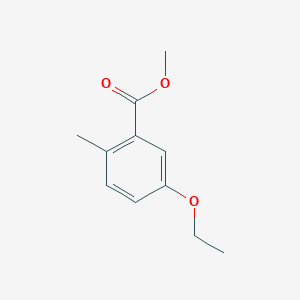
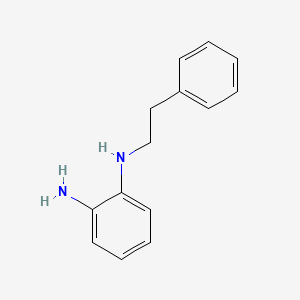
![[(3R,4S)-4-methylpyrrolidin-3-yl]methanamine](/img/structure/B8721878.png)

